1H-Benzimidazole-4,6-diol
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Overview
Description
1H-Benzimidazole-4,6-diol is a heterocyclic aromatic organic compound that features a benzimidazole core with hydroxyl groups at the 4 and 6 positions. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-4,6-diol can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by oxidation . Another method includes the reaction of 1,2-arylenediamines with aldehydes or ketones in the presence of catalysts such as In(OTF)3, Zn(OTF)2, or Na2S2O5 .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs large-scale batch or continuous flow reactors. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal byproduct formation .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-4,6-diol undergoes various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
1H-Benzimidazole-4,6-diol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent
Medicine: Investigated for its therapeutic potential in treating infections, cancer, and other diseases
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-4,6-diol involves its interaction with various molecular targets and pathways. For instance, benzimidazole derivatives can bind to tubulin, inhibiting its polymerization and disrupting microtubule formation, which is crucial for cell division . This mechanism is particularly relevant in its anticancer and antiparasitic activities .
Comparison with Similar Compounds
1H-Benzimidazole: The parent compound without hydroxyl groups.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position.
Imidazole: A simpler heterocyclic compound with a five-membered ring containing two nitrogen atoms
Uniqueness: 1H-Benzimidazole-4,6-diol is unique due to the presence of hydroxyl groups at the 4 and 6 positions, which can significantly influence its chemical reactivity and biological activity. These hydroxyl groups can participate in hydrogen bonding, enhancing the compound’s interaction with biological targets and potentially increasing its therapeutic efficacy .
Properties
CAS No. |
68246-04-8 |
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Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
1H-benzimidazole-4,6-diol |
InChI |
InChI=1S/C7H6N2O2/c10-4-1-5-7(6(11)2-4)9-3-8-5/h1-3,10-11H,(H,8,9) |
InChI Key |
GHDGGQKBKJQMEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)O)O |
Origin of Product |
United States |
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